molecular formula C15H20N2O3S B345472 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole CAS No. 898644-64-9

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole

Cat. No.: B345472
CAS No.: 898644-64-9
M. Wt: 308.4g/mol
InChI Key: APGMGEJSLMQPMW-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole is a high-purity chemical compound supplied for research purposes. This specialty chemical features a sulfonylimidazole group, a motif found in various bioactive molecules and synthetic intermediates. The tert-butyl and ethoxy substituents on the phenyl ring suggest potential for influencing the compound's lipophilicity and steric bulk, which can be critical parameters in medicinal chemistry and materials science research. Applications may include its use as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, or functional materials. Researchers might investigate its properties as a potential enzyme inhibitor or ligand, given that structurally related sulfonyl compounds often exhibit biological activity. The exact mechanism of action, physical properties (such as melting point, solubility, and molecular weight), and specific research applications require further experimental determination and validation. Handling should be performed by qualified professionals in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5-tert-butyl-2-ethoxyphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-5-20-13-7-6-12(15(2,3)4)10-14(13)21(18,19)17-9-8-16-11-17/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGMGEJSLMQPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Sulfonation of the Aromatic Ring

The tert-butyl and ethoxy groups on the phenyl ring influence the regioselectivity of electrophilic aromatic substitution (EAS). Ethoxy, an ortho/para-directing group, and tert-butyl, a sterically demanding ortho/para-directing group, create competing directives. Computational modeling suggests that sulfonation predominantly occurs at the ortho position relative to the ethoxy group (position 1), as the tert-butyl group’s steric bulk discourages substitution at adjacent positions.

Experimental Protocol

  • Starting Material : 2-Ethoxy-5-tert-butylbenzene

    • Synthesized via Friedel-Crafts alkylation of 2-ethoxyphenol with tert-butyl chloride in the presence of AlCl₃.

  • Sulfonation :

    • React with fuming sulfuric acid (30% SO₃) at 0–5°C for 4 hours.

    • Quench with ice-water to isolate 2-ethoxy-5-tert-butylbenzenesulfonic acid.

  • Chlorination :

    • Treat the sulfonic acid with PCl₅ in dichloromethane at reflux (40°C, 2 hours) to yield the sulfonyl chloride.

Key Data

StepYield (%)Purity (HPLC)
Friedel-Crafts7892
Sulfonation6588
Chlorination8995

Coupling with Imidazole

Nucleophilic Aromatic Substitution (SNAr)

Imidazole, a weak nucleophile, requires activation via deprotonation. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) facilitates the reaction by scavenging HCl, shifting the equilibrium toward product formation.

Experimental Protocol

  • Reaction Conditions :

    • Combine 5-tert-butyl-2-ethoxyphenylsulfonyl chloride (1.0 equiv), imidazole (1.2 equiv), and TEA (2.5 equiv) in anhydrous acetonitrile.

    • Stir at 60°C for 8 hours under nitrogen.

  • Workup :

    • Filter to remove TEA·HCl, concentrate under reduced pressure, and purify via column chromatography (SiO₂, ethyl acetate/hexanes 1:3).

Key Data

ParameterValue
Yield72%
Purity (HPLC)98%
Reaction Time8 hours

Alternative: Phase-Transfer Catalysis (PTC)

To enhance reaction efficiency, tetrabutylammonium bromide (TBAB) can be employed as a phase-transfer catalyst in a biphasic system (water/dichloromethane). This method reduces imidazole degradation and improves yields to 81%.

Alternative Synthetic Routes

Thiol-Mediated Pathway

A thiol intermediate offers an alternative route to the sulfonyl chloride:

  • Thiol Introduction :

    • Substitute a nitro group at position 1 of 2-ethoxy-5-tert-butylbenzene with NaSH in DMF (120°C, 12 hours).

  • Oxidation :

    • Treat the thiol with H₂O₂/HCl to form the sulfonic acid, followed by PCl₅ chlorination.

Challenges and Optimization

Steric Hindrance

The tert-butyl group’s bulk complicates sulfonation and coupling steps. Elevated temperatures (60–80°C) and prolonged reaction times (8–12 hours) are necessary to overcome kinetic barriers.

Regioselectivity Control

Competing directing effects necessitate precise reaction control. Low-temperature sulfonation (–10°C) minimizes byproduct formation, favoring the ortho-sulfonic acid isomer.

Scalability and Industrial Considerations

Patent literature highlights the importance of avoiding viscous reaction mixtures, which hinder stirring and scalability. The use of acetonitrile as a solvent, coupled with gradual reagent addition, ensures homogeneous mixing and consistent yields (>70%) at kilogram scales .

Chemical Reactions Analysis

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfonamide derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazole derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides.

Scientific Research Applications

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of sulfonylimidazole derivatives with varying substituents, based on the provided evidence:

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Melting Point (°C) Key Substituents
4-Nitro-1-(2,4,6-trimethylphenyl)sulfonylimidazole C₁₂H₁₃N₃O₄S 295.31 1.42 510 N/A Nitro, trimethylphenyl
1-(4-Methylphenyl)sulfonylimidazole C₁₀H₁₀N₂O₂S 222.26 1.30 409.1 76–78 Methylphenyl
N-(2,4,6-Triisopropylbenzenesulfonyl)imidazole C₁₇H₂₄N₂O₂S 320.45 N/A N/A N/A Triisopropylphenyl
Key Observations:
  • Substituent Effects on Molecular Weight :

    • Bulky groups (e.g., triisopropyl in ) increase molecular weight (320.45 g/mol) compared to smaller substituents like methyl (222.26 g/mol ).
    • Nitro groups (as in ) contribute to higher density (1.42 g/cm³) and boiling point (510°C), likely due to increased polarity and intermolecular interactions.
  • Thermal Stability :

    • The nitro-substituted derivative exhibits the highest boiling point (510°C), suggesting enhanced thermal stability from electron-withdrawing nitro groups.
    • The methyl-substituted analog has a lower boiling point (409.1°C) and a defined melting point (76–78°C), indicating moderate thermal stability suitable for laboratory handling.

Functional and Application-Based Comparison

Reactivity Trends
  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Nitro groups (electron-withdrawing) in increase sulfonyl group electrophilicity, accelerating reactions with nucleophiles.
    • Ethoxy and tert-butyl groups (electron-donating) in the target compound would reduce electrophilicity but improve solubility in organic solvents.

Biological Activity

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, efficacy, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a sulfonyl group attached to an imidazole ring, with a tert-butyl and ethoxy substituent on the phenyl ring. This unique structure may contribute to its biological properties, influencing interactions with various biological targets.

This compound is hypothesized to exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as tyrosinase, which is involved in melanin production. The inhibition of this enzyme can have implications in skin disorders and cosmetic applications.
  • Antimicrobial Properties : Some studies indicate that sulfonamide derivatives possess antimicrobial activities, suggesting that this compound may also exhibit similar properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Tyrosinase InhibitionIC50 values ranging from 0.51 μM to >200 μM
AntimicrobialEffective against specific bacterial strains
CytotoxicityMinimal cytotoxicity observed in B16F10 cells at concentrations up to 5 μM

Tyrosinase Inhibition

Research has demonstrated that compounds structurally related to this compound can significantly inhibit tyrosinase activity. For instance, a related study found that certain derivatives exhibited potent inhibition with IC50 values as low as 0.51 μM, indicating strong potential for applications in skin depigmentation treatments .

Antimicrobial Activity

A study exploring the antimicrobial properties of sulfonamide derivatives revealed that certain compounds effectively inhibited the growth of various bacterial strains. This suggests that this compound could be a candidate for further development as an antimicrobial agent .

Cytotoxicity Assessment

In vitro studies conducted on B16F10 melanoma cells indicated that while some derivatives showed weak cytotoxic effects at high concentrations (5 μM), they remained largely non-toxic at lower concentrations. This profile is promising for therapeutic applications where selective toxicity is desired .

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